molecular formula C11H17NO4 B13558991 (r)-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

(r)-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol

Katalognummer: B13558991
Molekulargewicht: 227.26 g/mol
InChI-Schlüssel: QDOZVDVPNJUHAD-QMMMGPOBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a hydroxyl group, and three methoxy groups attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor, such as 2,4,6-trimethoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Amination: The resulting alcohol is then subjected to amination using reagents like ammonia or an amine source under appropriate conditions to introduce the amino group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as:

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Solvents: Selection of suitable solvents to improve yield and purity.

    Temperature and Pressure: Control of temperature and pressure to achieve optimal reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The compound can be reduced to remove the amino group or further reduce the hydroxyl group.

    Substitution: The amino group can participate in substitution reactions, such as nucleophilic substitution, to form new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Chromium trioxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

    Oxidation Products: Formation of carbonyl compounds.

    Reduction Products: Formation of deaminated or fully reduced compounds.

    Substitution Products: Formation of substituted derivatives with new functional groups.

Wissenschaftliche Forschungsanwendungen

®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino and hydroxyl groups can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, influencing their activity and function. The methoxy groups may also play a role in modulating the compound’s properties and interactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol: Unique due to its specific stereochemistry and functional groups.

    2-Amino-2-(2,4,6-trimethoxyphenyl)ethanol: Similar structure but may differ in stereochemistry.

    2-Amino-2-(2,4,6-trimethoxyphenyl)ethanamine: Lacks the hydroxyl group, affecting its reactivity and properties.

Uniqueness

The presence of both amino and hydroxyl groups, along with the specific stereochemistry, makes ®-2-Amino-2-(2,4,6-trimethoxyphenyl)ethan-1-ol unique

Eigenschaften

Molekularformel

C11H17NO4

Molekulargewicht

227.26 g/mol

IUPAC-Name

(2R)-2-amino-2-(2,4,6-trimethoxyphenyl)ethanol

InChI

InChI=1S/C11H17NO4/c1-14-7-4-9(15-2)11(8(12)6-13)10(5-7)16-3/h4-5,8,13H,6,12H2,1-3H3/t8-/m0/s1

InChI-Schlüssel

QDOZVDVPNJUHAD-QMMMGPOBSA-N

Isomerische SMILES

COC1=CC(=C(C(=C1)OC)[C@H](CO)N)OC

Kanonische SMILES

COC1=CC(=C(C(=C1)OC)C(CO)N)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.